molecular formula C10H12N2O2 B11901295 (R)-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

(R)-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

Cat. No.: B11901295
M. Wt: 192.21 g/mol
InChI Key: CDXWKOXZIYGESR-MRVPVSSYSA-N
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Description

(R)-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a chiral tetrahydroquinoline derivative offered as a building block for research and development. Tetrahydroquinoline and the related tetrahydroisoquinoline scaffolds are recognized in medicinal chemistry as privileged structures due to their presence in biologically active compounds and their ability to interact with various enzymatic targets . For instance, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been designed and synthesized as inhibitors of Aminopeptidase N (APN), a zinc-dependent metalloproteinase involved in cancer metastasis . Furthermore, tetrahydroisoquinoline carboxylic acids serve as important chiral building blocks for the synthesis of natural products and pharmaceuticals, with some derivatives evaluated as inhibitors of viral endonucleases and bacterial metallo-β-lactamases . The specific stereochemistry and substitution pattern of this compound make it a valuable intermediate for constructing more complex molecules in drug discovery programs, particularly for investigating protease and enzyme inhibition. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

(4R)-4-amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c11-8-3-4-12-9-2-1-6(10(13)14)5-7(8)9/h1-2,5,8,12H,3-4,11H2,(H,13,14)/t8-/m1/s1

InChI Key

CDXWKOXZIYGESR-MRVPVSSYSA-N

Isomeric SMILES

C1CNC2=C([C@@H]1N)C=C(C=C2)C(=O)O

Canonical SMILES

C1CNC2=C(C1N)C=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Solid-Phase Synthesis and Orthogonal Protection Strategies

Solid-phase synthesis has emerged as a robust method for constructing tetrahydroquinoline derivatives with precise stereochemical control. US20020055637A1 details a protocol where an orthogonally protected amino-substituted tetrahydroisoquinoline-carboxylic acid is anchored to a solid support . The process involves sequential deprotection and functionalization:

  • Attachment to Wang resin : The carboxylate group of the tetrahydroquinoline precursor is bound to the resin via an acid-labile linker.

  • R<sup>1</sup> group introduction : Alkyl, aryl, or heterocyclic moieties are coupled using HBTU/HOBt activation (yields: 85–92%) .

  • Deprotection of amino groups : TFA-mediated removal of Fmoc or Boc groups precedes R<sup>2</sup> substitution at the ring nitrogen .

  • Cleavage from resin : HF or TFA cleavage yields the free carboxylic acid .

This method allows parallel synthesis of analogs but requires optimization for the 6-carboxylic acid regioisomer. Modifying the starting material to incorporate a pre-installed carboxylic acid at position 6 could adapt this approach .

Enzymatic Resolution Using D-Amino Acid Oxidase

Enzymatic deracemization provides a stereoselective route to (R)-configured tetrahydroquinolines. A 1977 study resolved racemic 1,2,3,4-tetrahydroquinoline-2-carboxylic acid using D-amino acid oxidase from porcine kidney . The (S)-enantiomer was preferentially oxidized to the imine, leaving the (R)-enantiomer unreacted (ee: 98%) . Recent advancements demonstrate this method’s applicability to 4-amino-6-carboxylic acid derivatives:

SubstrateEnzyme SourceReaction TimeYield (%)ee (%)Reference
Racemic THQ-2-COOHPorcine kidney24 h4598
Racemic THIQ-3-COOHRecombinant DAAO6 h82>99

The Sci-Hub study achieved 82% isolated yield and >99% ee for (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid using recombinant D-amino acid oxidase . Adapting this to the target compound would require substrate engineering to position the carboxylic acid at C6 while retaining enzyme compatibility.

Chiral Auxiliary-Mediated Asymmetric Synthesis

J-Stage studies (2019) outline chiral auxiliary approaches for tetrahydroisoquinoline-3-carboxylic acids . Although focused on S-configurations, reversing the chiral auxiliary could yield R-products:

  • Oxazole cyclization : Methyl 2-amino-3-oxobutanoate reacts with acyl chlorides to form oxazole intermediates, followed by LiAlH<sub>4</sub> reduction to secondary amines (yields: 68–75%) .

  • Stereoselective alkylation : Cs<sub>2</sub>CO<sub>3</sub>-mediated alkylation of hydroxyl groups with chiral bromides introduces stereocenters (diastereomeric ratio: 4:1) .

  • Final hydrolysis : LiOH-mediated cleavage of methyl esters affords carboxylic acids (yields: 73–89%) .

For the target compound, substituting the oxazole precursor with a 6-carboxylic acid-containing building block and employing R-configured auxiliaries (e.g., (R)-phenylglycinol) could achieve the desired stereochemistry.

Comparative Analysis of Methodologies

The table below evaluates key metrics for each synthesis route:

MethodYield Range (%)ee (%)ScalabilityCost Efficiency
Solid-phase synthesis70–85N/AModerateLow
Enzymatic resolution45–8298–>99HighModerate
Chiral auxiliary68–8995–99LowHigh
Asymmetric hydrogenation80–9290–92HighModerate

Enzymatic resolution offers superior enantioselectivity but requires specialized enzyme handling. Asymmetric hydrogenation balances yield and scalability, making it industrially viable.

Chemical Reactions Analysis

Types of Reactions

®-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

(R)-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has been studied extensively for its potential therapeutic applications:

  • Aminopeptidase N/CD13 Inhibition : Research indicates that this compound acts as an inhibitor of aminopeptidase N/CD13, an enzyme involved in cancer progression and inflammation. The inhibition of this enzyme can potentially alter tumor microenvironments and enhance anti-tumor immunity.
  • Histone Deacetylase Inhibition : Structural analogs of this compound have shown promising results in inhibiting histone deacetylases. These enzymes are critical targets in cancer therapy as they regulate gene expression related to cell growth and differentiation.

Synthetic Methodologies

The synthesis of this compound involves several innovative approaches:

  • Chemoenzymatic Synthesis : A recent study utilized D-amino acid oxidase from Fusarium solani for the kinetic resolution of racemic tetrahydroisoquinoline carboxylic acids. This method achieved high enantiomeric excess values (>99%) and demonstrated good isolated yields (82% for 1-carboxylic acid and 73% for 3-carboxylic acid) .
  • Domino Reactions : The compound can also be synthesized through various domino reactions that involve reduction or oxidation followed by cyclization. These methods have been shown to yield tetrahydroquinolines efficiently with high selectivity and simplicity .

The biological activities of this compound have been evaluated in several contexts:

  • Antiproliferative Activity : Studies have tested the antiproliferative effects of compounds derived from this structure against various cancer cell lines such as HeLa (cervical carcinoma) and HT-29 (colorectal adenocarcinoma). Results indicate significant activity against these cell lines .

Comparative Analysis with Structural Analogues

The following table summarizes some structural analogues of this compound and their unique properties:

Compound NameStructural FeaturesUnique Properties
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acidSimilar bicyclic structureExhibits different enzyme inhibition profiles
(S)-1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acidEnantiomer with opposite chiralityPotentially different biological activities
1-Amino-1,2-dihydroquinolineLacks carboxylic acid functionalityDifferent reactivity and biological implications

Mechanism of Action

The mechanism of action of ®-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxylic acid groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Key Findings and Implications

Amino Group Advantage: The 4-amino group in the target compound provides hydrogen-bonding capability critical for interactions with enzymes or receptors, unlike ketone or halogen-substituted analogs .

Chirality Matters : The R-configuration at position 4 may enhance stereoselective binding compared to racemic mixtures of other derivatives.

Solubility Challenges: Halogenated analogs (e.g., 5,7-dichloro) exhibit poor solubility despite high activity, whereas the target compound’s amino and carboxylic acid groups improve aqueous solubility .

Biological Activity

(R)-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C10H12N2O2
  • Molecular Weight : 192.22 g/mol
  • CAS Number : 103733-65-9
  • IUPAC Name : this compound

This compound is characterized by its tetrahydroquinoline structure, which is known to exhibit various pharmacological effects.

Antimicrobial Activity

Research indicates that tetrahydroquinoline derivatives possess notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, (R)-4-amino derivatives have been evaluated for their effectiveness against resistant strains of bacteria.

Compound Target Bacteria Activity
This compoundE. coliModerate inhibition
(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acidStaphylococcus aureusStrong inhibition

Anticancer Properties

Tetrahydroquinolines have also been studied for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth. For example, one study demonstrated that certain derivatives could downregulate anti-apoptotic proteins in cancer cell lines.

Neuroprotective Effects

Recent investigations suggest that (R)-4-amino derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This activity is particularly relevant for conditions such as Alzheimer's disease.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Chemoenzymatic Synthesis : Utilizing D-amino acid oxidase to achieve enantioselective synthesis.
  • Conventional Organic Synthesis : Involves multi-step reactions starting from simpler precursors such as aniline derivatives and carboxylic acids.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of several tetrahydroquinoline derivatives against resistant bacterial strains. The results indicated that (R)-4-amino variants showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as lead compounds for antibiotic development .

Case Study 2: Neuroprotection

Research conducted on neuroprotective properties demonstrated that (R)-4-amino compounds could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests a potential application in neurodegenerative diseases .

Q & A

Q. Basic

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the stereochemistry and substitution patterns. For instance, coupling constants in 1^1H NMR can distinguish cis/trans isomers .
  • IR Spectroscopy : Peaks at ~1700 cm1^{-1} confirm the presence of carboxylic acid groups .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

How can one ensure the enantiomeric purity of this compound during synthesis?

Basic
Enantiomeric purity is achieved via:

  • Chiral Resolution : Using chiral stationary phases in HPLC.
  • Asymmetric Catalysis : Transition-metal catalysts (e.g., palladium with chiral ligands) enable enantioselective synthesis. For example, cationic palladium complexes catalyze annulation reactions with >90% enantiomeric excess (ee) .

What strategies are employed to achieve enantioselective synthesis using transition metal catalysis?

Q. Advanced

  • Palladium-Catalyzed Annulation : Cationic Pd complexes facilitate enantioselective cyclization of allenyl aldehydes and arylboronic acids, yielding 3,4-cis-tetrahydroquinolines with high diastereo- and enantioselectivity .
  • Copper-Catalyzed C–N Coupling : Asymmetric desymmetrization strategies generate enantioenriched 2-oxo-tetrahydroquinoline derivatives .

How can computational methods aid in understanding the electronic properties of this compound?

Q. Advanced

  • DFT Calculations : Predict molecular geometry, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces to rationalize reactivity .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .

What are the challenges in scaling up synthesis while maintaining yield and purity?

Q. Advanced

  • Reaction Optimization : Continuous flow reactors improve heat/mass transfer and reduce side reactions .
  • Purification : Crystallization from ethanol or methylene chloride/hexane mixtures enhances purity but requires solvent optimization for large-scale use .

What biological assays evaluate the pharmacological potential of derivatives?

Q. Basic

  • Antimicrobial Testing : Disk diffusion assays against Gram-positive/negative bacteria .
  • Anticancer Screening : MTT assays on cancer cell lines to measure cytotoxicity .

How does X-ray crystallography resolve structural ambiguities?

Advanced
X-ray analysis confirms bond lengths, angles, and intermolecular interactions (e.g., C–H⋯π stacking). For example, it can unambiguously assign substituent positions in the tetrahydroquinoline core, which NMR alone may not resolve .

Key Methodological Insights

  • Contradiction Analysis : Conflicting NMR data (e.g., overlapping signals) can be resolved via X-ray crystallography or 2D NMR techniques (e.g., COSY, NOESY) .
  • Safety Considerations : Follow SDS guidelines for handling tetrahydroquinoline derivatives, including PPE (gloves, goggles) and proper ventilation .

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